Dimethyl 5-({[(1-phenylethyl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylate
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Overview
Description
Dimethyl 5-({[(1-phenylethyl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylate is an organic compound with a complex structure that includes a benzene ring substituted with dimethyl groups, a sulfanylacetyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-({[(1-phenylethyl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylate typically involves multiple steps:
Formation of the Benzene Ring Substituents: The initial step involves the introduction of dimethyl groups onto the benzene ring. This can be achieved through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of the Sulfanylacetyl Group: The next step involves the introduction of the sulfanylacetyl group. This can be done by reacting the benzene derivative with 1-phenylethyl mercaptan in the presence of a base such as sodium hydride.
Formation of the Amino Group: The final step involves the introduction of the amino group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with an appropriate amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-({[(1-phenylethyl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various amines and bases.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino-substituted derivatives.
Scientific Research Applications
Dimethyl 5-({[(1-phenylethyl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Dimethyl 5-({[(1-phenylethyl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfanylacetyl group may play a key role in binding to these targets, while the amino group can participate in hydrogen bonding and other interactions. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5-({[(1-phenylethyl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylate:
Dimethyl 5-({[(1-phenylethyl)sulfanyl]acetyl}amino)benzene-1,4-dicarboxylate: Similar structure but different position of the carboxylate groups.
Dimethyl 5-({[(1-phenylethyl)sulfanyl]acetyl}amino)benzene-1,2-dicarboxylate: Similar structure but different position of the carboxylate groups.
Uniqueness
This compound is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and potential applications. The presence of both sulfanyl and amino groups provides opportunities for diverse chemical modifications and interactions.
Properties
CAS No. |
895929-42-7 |
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Molecular Formula |
C20H21NO5S |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
dimethyl 5-[[2-(1-phenylethylsulfanyl)acetyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C20H21NO5S/c1-13(14-7-5-4-6-8-14)27-12-18(22)21-17-10-15(19(23)25-2)9-16(11-17)20(24)26-3/h4-11,13H,12H2,1-3H3,(H,21,22) |
InChI Key |
KMRCUFGJOWGWDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)SCC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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